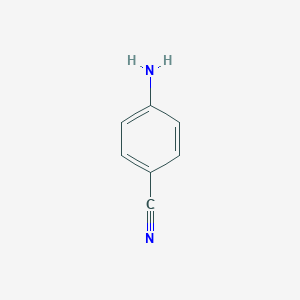

4-Aminobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7625. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-aminobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c8-5-6-1-3-7(9)4-2-6/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAZINRZQSAIAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061240 | |

| Record name | Benzonitrile, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline powder; Slightly soluble in water; [MSDSonline] | |

| Record name | 4-Aminobenzonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8136 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00887 [mmHg] | |

| Record name | 4-Aminobenzonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8136 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

873-74-5 | |

| Record name | 4-Aminobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-AMINOBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB8V69Y76T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminobenzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzonitrile, also known as p-aminobenzonitrile or 4-cyanoaniline, is an organic compound featuring an amino group and a nitrile group attached to a benzene (B151609) ring.[1] This bifunctional molecule serves as a versatile building block in the synthesis of a wide array of pharmaceuticals, dyes, and agrochemicals.[1][2] Its reactivity, stemming from the nucleophilic amino group and the electrophilic nitrile group, allows for diverse chemical transformations, making it a compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its role in key synthetic pathways.

Physical and Chemical Properties

This compound is a white to light yellow crystalline solid under standard conditions.[1][3] It is sparingly soluble in water but shows good solubility in polar organic solvents such as ethanol (B145695) and acetone.[2][3] The key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂ | [3][4] |

| Molecular Weight | 118.14 g/mol | [3][4] |

| Appearance | White to pale yellow crystalline powder/solid | [3] |

| Melting Point | 83-87 °C | [5][6] |

| Boiling Point | 285 °C (decomposes) | [3] |

| Density | 1.14 - 1.25 g/cm³ | [3] |

| Vapor Pressure | 0.00887 mmHg | [4] |

| pKa | 1.74 (at 25 °C) | |

| Solubility in Water | Sparingly soluble | [2][7] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, ethyl acetate, dichloromethane, and chloroform | [2][3][5] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data/Observations | Reference |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (amino group), C≡N stretching (nitrile group), and aromatic C-H and C=C stretching. | [4] |

| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons and the amino protons. | [4][8][9] |

| ¹³C NMR Spectroscopy | Signals for the aromatic carbons, the nitrile carbon, and the carbon attached to the amino group. | [4][8] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) corresponding to the molecular weight of the compound. | [4][10] |

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties and the acquisition of spectroscopic data for this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound can be obtained using the KBr pellet method or as a Nujol mull.

Procedure (KBr Pellet Method):

-

Approximately 1-2 mg of dry this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder.

-

The mixture is finely ground to a homogenous powder using an agate mortar and pestle.

-

The powder is then compressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.

Procedure:

-

A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

The NMR tube is placed in the spectrometer's probe.

-

The spectra are acquired according to the instrument's standard operating procedures, with appropriate parameters set for ¹H and ¹³C nuclei.

Mass Spectrometry (MS)

The mass spectrum of this compound can be obtained using various ionization techniques, such as electron ionization (EI).

Procedure (Electron Ionization):

-

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating the mass spectrum.

Chemical Reactivity and Synthetic Applications

This compound is a key intermediate in the synthesis of various important molecules, particularly in the pharmaceutical and dye industries.

Synthesis of Etravirine

Etravirine is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV. This compound is a crucial starting material in several synthetic routes to this drug. One common pathway involves the nucleophilic aromatic substitution reaction of this compound with a substituted pyrimidine.

References

- 1. CAS 873-74-5: this compound | CymitQuimica [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 873-74-5 [chemicalbook.com]

- 6. 164470500 [thermofisher.com]

- 7. Page loading... [guidechem.com]

- 8. rsc.org [rsc.org]

- 9. This compound(873-74-5) 1H NMR spectrum [chemicalbook.com]

- 10. Benzonitrile, 4-amino- [webbook.nist.gov]

Spectral Data Analysis of 4-Aminobenzonitrile (CAS 873-74-5): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Aminobenzonitrile (CAS 873-74-5). The information is compiled from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Solvent | Spectrometer Frequency |

| 7.37 | dd | 2H | 6.8, 2.0 | CDCl₃ | 400 MHz[1] |

| 6.64 | dd | 2H | 6.8, 2.0 | CDCl₃ | 400 MHz[1] |

| 4.32 | s (br) | 2H | - | CDCl₃ | 400 MHz[1] |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Solvent | Spectrometer Frequency |

| 150.8 | CDCl₃ | 100 MHz[1] |

| 133.7 | CDCl₃ | 100 MHz[1] |

| 120.4 | CDCl₃ | 100 MHz[1] |

| 114.4 | CDCl₃ | 100 MHz[1] |

| 99.5 | CDCl₃ | 100 MHz[1] |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

| m/z | Relative Intensity | Ionization Method |

| 118 | 100% (Molecular Ion) | Electron Ionization (EI) |

| 91 | ~27% | Electron Ionization (EI) |

| 64 | ~11% | Electron Ionization (EI) |

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 - 3200 | N-H stretch (amine) |

| ~2220 | C≡N stretch (nitrile) |

| ~1600 | Aromatic C=C stretch |

| ~830 | para-disubstituted benzene (B151609) C-H bend |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of this compound. These are compiled from typical procedures in organic chemistry and available information.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

5 mm NMR tubes

-

Vortex mixer

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of CDCl₃ in a small vial. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.

-

Homogenization: Ensure the sample is fully dissolved by vortexing the vial.

-

Transfer: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrumentation:

-

The spectra are typically recorded on a 400 MHz spectrometer for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR.[1][2]

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).[1]

-

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

Infrared-grade potassium bromide (KBr)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar.[3]

-

The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder mixture to a pellet die.

-

Press the powder under high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent pellet.[4]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

-

Mass Spectrometry (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Mass spectrometer with an Electron Ionization (EI) source

Procedure:

-

Sample Introduction: Introduce a small amount of the vaporized sample into the ion source of the mass spectrometer. The sample must be in the vapor phase for EI.

-

Ionization:

-

The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

UV-Vis Spectroscopy

Objective: To determine the wavelengths of maximum absorbance of this compound.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., ethanol (B145695) or acetonitrile)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance in the optimal range of the instrument (typically 0.1 - 1.0 AU).

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Fill a second quartz cuvette with the sample solution.

-

Place the cuvettes in the spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide on the Molecular Structure and Bonding in 4-Aminobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 4-aminobenzonitrile (4-ABN), a molecule of significant interest in chemical synthesis and materials science.[1][2][3] 4-ABN serves as a versatile intermediate in the creation of pharmaceuticals and agrochemicals due to its unique electronic and structural properties stemming from the interplay between the electron-donating amino group and the electron-withdrawing nitrile group.[1][3] This document summarizes key experimental and theoretical data, offering insights for professionals in drug development and scientific research.

Molecular Structure

This compound, with the chemical formula C₇H₆N₂, consists of a benzene (B151609) ring substituted with an amino (-NH₂) group and a nitrile (-C≡N) group at the para position.[2][4] This substitution pattern leads to a molecule with a significant dipole moment and interesting photophysical properties, including intramolecular charge transfer (ICT).

1.1. Crystal Structure

X-ray diffraction studies have been crucial in determining the precise three-dimensional arrangement of atoms in the solid state of this compound.[5] The crystal structure of this compound has been determined to be monoclinic with the space group P2₁/c at 200 K.[5][6] In the crystalline form, hydrogen bonding between the amino group of one molecule and the nitrile group of an adjacent molecule is a significant structural element.[7]

A pressure-induced structural phase transition has been observed at approximately 0.3 GPa, which is confirmed by changes in Raman modes at 0.2 GPa.[8] This transition is associated with the formation and enhancement of weak N-H···N hydrogen bonds.[8][9]

Table 1: Crystallographic Data for this compound at 200 K

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 7.2382(6) Å |

| b | 5.4770(4) Å |

| c | 16.040(2) Å |

| β | 101.680(4)° |

| V | 622.7 ų |

| Z | 4 |

Source:[6]

1.2. Molecular Geometry

The geometry of the this compound molecule is characterized by the planarity of the benzene ring. However, the amino nitrogen atom exhibits a pyramidal character.[6][7] The angle between the plane of the amino group and the phenyl ring has been reported to be 34(3)°.[6][7]

Table 2: Selected Bond Lengths and Angles

| Bond/Angle | Experimental Value (Å or °) | Theoretical Value (Å or °) |

| N-phenyl bond length | avg. 1.367 Å | - |

| Angle between amino group and phenyl ring planes | 34(3)° | - |

Chemical Bonding and Electronic Structure

The chemical bonding in this compound is a subject of considerable interest due to the electronic interaction between the amino and nitrile substituents. The amino group acts as an electron donor through resonance, while the nitrile group is a strong electron acceptor. This "push-pull" electronic arrangement significantly influences the molecule's reactivity, spectroscopic properties, and non-linear optical behavior.

The study of this compound and its derivatives has been central to understanding intramolecular charge transfer (ICT).[5] This process, often initiated by photoexcitation, involves the transfer of electron density from the amino group to the nitrile group, leading to a highly polar excited state.

Spectroscopic Analysis

Spectroscopic techniques are essential for elucidating the structure and bonding of this compound.

3.1. Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about its functional groups. Key vibrational modes include the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and various aromatic C-H and C-C stretching and bending vibrations. The NIST Chemistry WebBook provides access to the IR spectrum of this compound.[4]

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to probe the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts in the NMR spectra are influenced by the electron-donating and -withdrawing effects of the substituents. ¹H NMR spectral data for this compound is available from various sources.[10]

3.3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. The molecular weight is 118.14 g/mol .[11][4][12]

Table 3: Summary of Spectroscopic Data

| Technique | Key Features |

| IR Spectroscopy | N-H stretches, C≡N stretch, aromatic C-H and C-C vibrations |

| ¹H NMR | Signals corresponding to aromatic and amino protons |

| ¹³C NMR | Resonances for aromatic, nitrile, and amino-substituted carbons |

| Mass Spectrometry | Molecular ion peak (m/z) corresponding to the molecular weight |

Experimental Protocols

Detailed experimental methodologies are critical for obtaining reliable structural and spectroscopic data.

4.1. X-ray Crystallography

A suitable single crystal of this compound is mounted on a goniometer. The crystal is cooled to a specific temperature (e.g., 200 K) to reduce thermal vibrations. X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The collected diffraction intensities are then used to solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

4.2. Spectroscopic Measurements

-

FTIR Spectroscopy: FTIR spectra are typically recorded using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans are averaged to enhance the signal-to-noise ratio.[13]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are obtained by dissolving the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placing it in a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

-

Mass Spectrometry: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph for separation before being introduced into the mass spectrometer. Electron Ionization (EI) is a frequently used method to generate ions, which are then analyzed based on their mass-to-charge ratio (m/z).[13]

Visualizations

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Experimental Workflow for Structural and Spectroscopic Analysis

Caption: Workflow for the analysis of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 873-74-5 [chemicalbook.com]

- 4. Benzonitrile, 4-amino- [webbook.nist.gov]

- 5. This compound | 873-74-5 | Benchchem [benchchem.com]

- 6. [PDF] Structure and Crystal Packing of 4-Aminobenzonitriles and 4-Amino-3 , 5-dimethylbenzonitriles at Various Temperatures | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound(873-74-5) 1H NMR [m.chemicalbook.com]

- 11. This compound | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-氨基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

Potential Biological Activities of 4-Aminobenzonitrile Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzonitrile, a versatile aromatic compound featuring both an amino and a nitrile functional group, serves as a valuable scaffold in medicinal chemistry. Its unique electronic and structural properties make it a key intermediate in the synthesis of a diverse array of heterocyclic and non-heterocyclic derivatives with significant biological potential.[1] This technical guide explores the landscape of reported biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. The information presented herein is intended to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents based on this promising molecular framework.

Synthesis of this compound Derivatives

The chemical versatility of the this compound core allows for a multitude of synthetic transformations to generate diverse libraries of derivatives. Common synthetic strategies include:

-

Schiff Base Formation: The primary amino group of this compound readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases (imines). This straightforward reaction provides a facile route to a wide range of derivatives with varying electronic and steric properties.

-

Pyrimidine (B1678525) Synthesis: The amino group can be utilized in cyclization reactions to construct pyrimidine rings, a privileged scaffold in medicinal chemistry. For instance, reaction with β-dicarbonyl compounds or their equivalents can yield substituted pyrimidine derivatives.

-

Chalcone (B49325) Synthesis: The methyl group of a suitably protected or modified this compound precursor can participate in Claisen-Schmidt condensation with aromatic aldehydes to produce chalcones, which are known for their broad spectrum of biological activities.

-

N-Substitution: The amino group can be readily alkylated or acylated to introduce a variety of substituents, thereby modulating the physicochemical and pharmacological properties of the resulting derivatives.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of compounds in the search for novel anticancer agents. Their mechanisms of action often involve the inhibition of key signaling pathways implicated in tumor growth and survival.

Inhibition of Tyrosine Kinases

Several studies have highlighted the potential of this compound derivatives as inhibitors of protein tyrosine kinases, which are critical regulators of cellular signaling. Dysregulation of tyrosine kinase activity is a hallmark of many cancers.

Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway plays a pivotal role in cell proliferation, survival, and differentiation.[2] Its aberrant activation is a key driver in the development and progression of various cancers.[2] this compound derivatives have been investigated as potential EGFR inhibitors.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, motility, and intracellular transport.[3] Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy.[3] Some derivatives bearing structural similarities to known tubulin inhibitors have been investigated for their potential to inhibit tubulin polymerization.

Quantitative Data on Anticancer Activity

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Schiff Base | HeLa | Varies | [4] |

| Schiff Base | MCF-7 | Varies | [4] |

| Pyrimidine | HCT-116 | Varies | [5] |

| Pyrimidine | MCF-7 | Varies | [5] |

| Pyrimidine | HEPG-2 | Varies | [5] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. This compound derivatives, particularly Schiff bases and pyrimidines, have demonstrated promising activity against a range of bacterial and fungal strains.

Quantitative Data on Antimicrobial Activity

The following table presents representative Minimum Inhibitory Concentration (MIC) values for Schiff base and pyrimidine derivatives against various microorganisms.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Schiff Base | S. aureus | Varies | [6] |

| Schiff Base | E. coli | Varies | [6] |

| Pyrimidine | S. aureus | Varies | [7] |

| Pyrimidine | B. subtilis | Varies | [7] |

| Pyrimidine | C. albicans | Varies | [7] |

Enzyme Inhibition

Beyond their anticancer and antimicrobial properties, derivatives of this compound have been explored as inhibitors of various enzymes.

Chalcone Derivatives as Enzyme Inhibitors: Chalcones derived from or related to the this compound scaffold have shown inhibitory activity against enzymes such as myeloperoxidase (MPO), which is involved in inflammatory processes.

Quantitative Data on Enzyme Inhibition

The table below provides an example of the enzyme inhibitory potential of a chalcone derivative.

| Compound Class | Enzyme | IC50 (µM) | Reference |

| Chalcone | Myeloperoxidase | Varies | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of Schiff Bases from this compound

General Procedure:

-

Dissolve equimolar amounts of this compound and the desired aldehyde or ketone in a suitable solvent, such as ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

-

The crude product can be further purified by recrystallization from an appropriate solvent.

Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[10][11]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and incubate for 48-72 hours.[12]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours.[9][13]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (usually 570 nm) using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16]

Protocol:

-

Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[17]

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).[9]

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[16]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[15]

Enzyme Inhibition Assay: In Vitro Kinase Assay (e.g., EGFR)

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a protein kinase, such as EGFR.

Protocol:

-

Reaction Setup: In a 96-well plate, combine the kinase enzyme, a specific peptide substrate, and the test compound at various concentrations in a suitable kinase buffer.[1]

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.[10]

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.[1]

-

Detection: Stop the reaction and measure the extent of substrate phosphorylation. This can be done using various methods, such as luminescence-based assays that quantify the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay) or by using phosphospecific antibodies.[1][10]

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion

This compound derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents. The existing body of research, although still emerging, indicates significant potential in the areas of anticancer, antimicrobial, and enzyme inhibitory activities. The synthetic accessibility of these compounds, coupled with the diverse biological activities observed in related structural classes, provides a strong rationale for further investigation. This technical guide serves as a foundational resource to stimulate and support future research and development efforts in this exciting field of medicinal chemistry. Further exploration of structure-activity relationships, mechanism of action studies, and in vivo efficacy evaluations will be crucial in translating the therapeutic potential of this compound derivatives into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsr.com [ijpsr.com]

- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. benchchem.com [benchchem.com]

- 14. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Versatility of 4-Aminobenzonitrile: A Technical Guide for Scientific Professionals

An in-depth exploration of the synonyms, properties, and applications of a pivotal chemical intermediate.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-Aminobenzonitrile. A critical building block in organic synthesis, this compound is integral to the development of a wide array of pharmaceuticals, agrochemicals, and advanced materials. This document elucidates its key synonyms, physicochemical properties, and detailed experimental protocols, offering a vital resource for laboratory and industrial applications.

Core Synonyms and Identifiers

In scientific literature and commercial databases, this compound is referenced by a variety of names. A clear understanding of these synonyms is crucial for accurate literature searches and material sourcing.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 873-74-5[2][3] |

| Common Synonyms | p-Aminobenzonitrile, 4-Cyanoaniline[2][3] |

| p-Cyanoaniline, 1-Amino-4-cyanobenzene[2] | |

| 4-Cyanophenylamine, p-Cyanophenylamine[3] | |

| Depositor-Supplied | Benzonitrile, 4-amino-, Aniline, p-cyano- |

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in chemical reactions.

| Property | Value |

| Molecular Formula | C₇H₆N₂[2] |

| Molecular Weight | 118.14 g/mol [2] |

| Appearance | White to pale yellow crystalline powder[2] |

| Melting Point | 83-85 °C[4][5] |

| Boiling Point | 285 °C (decomposes)[2] |

| Density | 1.25 g/cm³[2] |

| Solubility | Partially soluble in water; Soluble in ethanol, acetone, ethyl acetate, dichloromethane, and chloroform.[2][4] |

| Purity (HPLC) | ≥99.0%[2] |

Key Experimental Protocols

The following sections detail established methodologies for the synthesis, purification, and application of this compound.

Synthesis of this compound via Dehydration of 4-Aminobenzamide (B1265587)

A common laboratory-scale synthesis involves the dehydration of 4-aminobenzamide.

Materials:

-

4-aminobenzamide

-

Toluene

-

Thionyl chloride

-

30% Sodium hydroxide (B78521) solution

Procedure:

-

Dehydration: In a reaction flask equipped with a reflux condenser, suspend 102 g (0.75 mol) of 4-aminobenzamide in 510 g of toluene.[6]

-

Heat the mixture to 90-100 °C.[6]

-

Slowly add 205 g (1.72 mol) of thionyl chloride dropwise. Significant evolution of HCl and SO₂ gas will be observed.[6]

-

Maintain the temperature and continue heating until all solids have dissolved and gas evolution ceases.[6]

-

Cool the resulting dehydration liquid to 50-60 °C for the next step.[6]

-

Hydrolysis: In a separate flask, heat 102 g of water to 50-60 °C with stirring.[6]

-

Add the dehydration liquid dropwise to the hot water. Control the rate of addition to manage the evolution of SO₂ gas.[6]

-

After the addition is complete, continue stirring until gas evolution stops.[6]

-

While hot, adjust the pH of the aqueous layer to 6.5-7.5 using a 30% sodium hydroxide solution.[6]

-

Allow the layers to separate. The organic layer is then slowly cooled to 0-5 °C to crystallize the product.[6]

-

The resulting solid is collected by filtration and washed to yield this compound.[6]

Purification by Recrystallization

For applications requiring high purity, this compound can be purified by recrystallization.

Materials:

-

Crude this compound

-

Ethanol (EtOH) or water

-

Activated carbon (optional)

-

Drying agent (e.g., P₂O₅)

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot solvent (e.g., 5% aqueous EtOH or water).[4]

-

If colored impurities are present, a small amount of activated carbon can be added to the hot solution.

-

Hot filter the solution to remove activated carbon and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Dry the purified crystals under vacuum over a drying agent such as P₂O₅ for 6 hours at 40 °C.[4]

Applications in Synthesis and Drug Development

This compound is a versatile intermediate with significant applications in the synthesis of pharmaceuticals and other functional molecules.

Synthesis of 4-Azidobenzonitrile

A key application of this compound is in the synthesis of 4-Azidobenzonitrile, a valuable bifunctional molecule for "click chemistry."

Materials:

-

This compound

-

p-Toluenesulfonic acid monohydrate

-

Sodium nitrite (B80452)

-

Sodium azide (B81097)

-

Dichloromethane

-

Deionized water

Procedure:

-

Diazotization: Dissolve this compound (1.0 eq) and p-toluenesulfonic acid monohydrate (1.1 eq) in water in a round-bottom flask.[7]

-

Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.[7]

-

Slowly add a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water dropwise, maintaining the temperature below 5 °C.[7]

-

Stir the reaction mixture at 0-5 °C for 30 minutes to form the arenediazonium tosylate.[7]

-

Azidation: In a separate flask, dissolve sodium azide (1.2 eq) in deionized water.[7]

-

Slowly add the sodium azide solution to the cold diazonium salt solution, which will result in vigorous nitrogen gas evolution.[7]

-

Allow the reaction to stir at 0-5 °C for an additional 1-2 hours.[7]

-

Work-up and Purification: Extract the aqueous mixture with dichloromethane.[7]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7]

-

Remove the solvent under reduced pressure to yield the crude 4-azidobenzonitrile, which can be further purified by recrystallization if necessary.[7]

Workflow and Pathway Visualizations

The following diagrams illustrate key synthetic pathways and logical workflows involving this compound.

Caption: Synthesis of 4-Azidobenzonitrile from this compound.

Caption: Role of this compound in a drug development workflow.

References

- 1. This compound | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. CAS 873-74-5: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 873-74-5 [chemicalbook.com]

- 5. 4-アミノベンゾニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 7. benchchem.com [benchchem.com]

Fundamental reactivity of the amino and nitrile groups in 4-Aminobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzonitrile (4-ABN), a bifunctional aromatic compound, serves as a cornerstone in the synthesis of a multitude of complex organic molecules.[1] Its structure, featuring a nucleophilic amino group and an electrophilic nitrile group positioned para to each other on a benzene (B151609) ring, imparts a unique and versatile reactivity profile. This duality makes it an invaluable building block in medicinal chemistry and materials science, particularly in the development of kinase inhibitors for cancer therapy, antihypertensive agents, and other pharmaceuticals.[1][2]

This technical guide provides an in-depth analysis of the fundamental reactivity of both the amino and nitrile functional groups within the this compound scaffold. It explores the electronic interplay between these groups, which governs their chemical behavior, and outlines detailed experimental protocols for their selective transformation.

Physicochemical, Spectroscopic, and Structural Properties

The inherent reactivity of this compound is a direct consequence of its physical and electronic properties. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆N₂ | [3] |

| Molecular Weight | 118.14 g/mol | [3][4] |

| Melting Point | 83-85 °C | [3][5] |

| Boiling Point | 167 °C at 1 mmHg | [3] |

| pKa (of the conjugate acid, anilinium ion) | 1.74 at 25 °C | [3][6] |

| LogP | 1.0 - 1.3 | [3][4] |

| Water Solubility | Insoluble | [3][7] |

| Solvent Solubility | Soluble in ethyl acetate, chloroform, methanol | [3][7] |

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Peaks / Shifts (δ) | Reference(s) |

| ¹H NMR (in CDCl₃) | δ 7.37 (d, 2H), δ 6.64 (d, 2H), δ 4.32 (s, br, 2H) | [8] |

| ¹³C NMR (in CDCl₃) | δ 150.8, 133.7, 120.4, 114.4, 99.5 | [8] |

| IR Spectroscopy (KBr disc) | ~3400-3300 cm⁻¹ (N-H stretch), ~2220 cm⁻¹ (C≡N stretch) | [5][9] |

| Mass Spectrometry (EI) | m/z 118 (M⁺) | [5] |

Table 3: Selected Structural Data for this compound

| Parameter | Value | Reference(s) |

| N-phenyl C-N bond length | ~1.367 Å | [10] |

| Angle between amino group and phenyl ring plane | ~34° | [10] |

| Hydrogen Bonding | N-H···N interactions between adjacent molecules | [10][11] |

**3.0 Reactivity of the Amino Group (-NH₂)

The amino group in this compound is a potent nucleophile and a strongly activating, ortho, para-directing group for electrophilic aromatic substitution. However, its basicity and nucleophilicity are attenuated by the electron-withdrawing effect of the para-nitrile group.

Basicity and Nucleophilicity

The nitrile group exerts a strong -I (inductive) and -R (resonance) effect, withdrawing electron density from the benzene ring and, consequently, from the nitrogen atom of the amino group. This delocalization reduces the availability of the nitrogen's lone pair, making this compound a weaker base (pKa of conjugate acid = 1.74) compared to aniline (B41778) (pKa of conjugate acid = 4.6).[3] Despite this, the amino group remains sufficiently nucleophilic to participate in a wide range of reactions.

Key Reactions at the Amino Group

The amino group readily reacts with acylating agents like acyl chlorides and anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) to form the corresponding N-acyl derivatives. This reaction is often used to protect the amino group during subsequent transformations.

Direct alkylation with alkyl halides can be challenging due to potential over-alkylation. More controlled methods, such as reductive amination or transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), are preferred for synthesizing N-alkyl and N-aryl derivatives.[12][13]

Treatment of this compound with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) yields a diazonium salt. This intermediate is highly versatile and can be converted into a wide array of functional groups (e.g., -OH, -Cl, -Br, -I, -F) via Sandmeyer or related reactions, providing a powerful synthetic route that leaves the nitrile group intact.[14]

The amino group is a powerful activating group that directs incoming electrophiles to the positions ortho to it (positions 2 and 6). The nitrile group is a deactivating, meta-directing group. In the case of this compound, the directing effects are synergistic. The powerful activating effect of the amino group dominates, directing substitution to the positions ortho to the amine (and meta to the nitrile).[15][16]

Caption: Logical relationship of directing effects in EAS.

Reactivity of the Nitrile Group (-C≡N)

The nitrile group is characterized by a polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic. Its reactivity is modulated by the electron-donating amino group in the para position.

Electrophilicity

The amino group exerts a +R (resonance) effect, donating electron density to the benzene ring. This effect extends to the nitrile group, slightly reducing the partial positive charge on the nitrile carbon. Consequently, the nitrile group in this compound is less electrophilic and less reactive towards nucleophiles compared to benzonitrile (B105546) or benzonitriles substituted with electron-withdrawing groups.[17]

Key Reactions at the Nitrile Group

Under forceful acidic or basic conditions with heating, the nitrile group can be hydrolyzed. The reaction proceeds through an amide intermediate (4-aminobenzamide) to ultimately yield the corresponding carboxylic acid (4-aminobenzoic acid).[18][19] The electron-donating amino group makes this hydrolysis more challenging compared to unsubstituted benzonitrile.[17]

The nitrile group can be reduced to a primary amine (-CH₂NH₂). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, yielding 4-(aminomethyl)aniline.[19][20] This reaction creates a valuable diamine scaffold.

Nucleophilic addition of Grignard reagents (R-MgX) to the nitrile carbon, followed by aqueous workup, forms a ketone.[20][21] This provides a route to synthesize various 4-aminophenyl ketones.

Caption: Key transformations of the nitrile group.

Experimental Protocols

The following sections provide detailed methodologies for key transformations targeting the amino and nitrile groups of this compound.

Protocol 1: N-Acylation of the Amino Group (Synthesis of 4-Acetamidobenzonitrile)

Objective: To selectively acylate the amino group, demonstrating its nucleophilicity and providing a method for its protection.

Methodology:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (5.9 g, 50 mmol) in 50 mL of pyridine.

-

Reagent Addition: Cool the flask in an ice bath. Slowly add acetic anhydride (B1165640) (5.6 mL, 60 mmol) dropwise to the stirred solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

-

Workup: Pour the reaction mixture into 200 mL of ice-cold water. A white precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the odor of pyridine is no longer detectable.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 4-acetamidobenzonitrile as white crystals.

Protocol 2: Reduction of the Nitrile Group (Synthesis of 4-(Aminomethyl)aniline)

Objective: To selectively reduce the nitrile group to a primary amine, showcasing a key transformation for creating diamine structures.

Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive, pyrophoric, and water-sensitive reagent. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Methodology:

-

Setup: To a dry 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add LiAlH₄ (2.8 g, 75 mmol) and 100 mL of anhydrous tetrahydrofuran (B95107) (THF).

-

Reagent Addition: Dissolve this compound (5.9 g, 50 mmol) in 50 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to reflux for 4 hours.

-

Quenching: Cool the reaction flask to 0 °C in an ice bath. Cautiously and slowly quench the excess LiAlH₄ by the sequential dropwise addition of 2.8 mL of water, 2.8 mL of 15% aqueous NaOH, and finally 8.4 mL of water. A granular white precipitate will form.

-

Isolation: Filter the mixture through a pad of Celite and wash the filter cake with THF (3 x 20 mL).

-

Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure to yield 4-(aminomethyl)aniline. The product can be further purified by vacuum distillation or crystallization if necessary.

Caption: Experimental workflows for selective functionalization.

Conclusion

This compound exhibits a rich and synthetically useful reactivity profile dictated by the electronic interplay of its amino and nitrile functionalities. The amino group, while deactivated, remains a potent nucleophile and a strong director in electrophilic aromatic substitution. The nitrile group, though less electrophilic than in other benzonitriles, undergoes characteristic transformations such as hydrolysis and reduction under appropriate conditions. By carefully selecting reagents and reaction conditions, chemists can selectively target one functional group in the presence of the other, underscoring the value of this compound as a versatile and strategic building block in modern drug discovery and chemical synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. This compound CAS#: 873-74-5 [m.chemicalbook.com]

- 4. This compound | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 873-74-5 [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. Benzonitrile, 4-amino- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 4-((4-Methoxyphenyl)amino)benzonitrile | 319016-04-1 | Benchchem [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

- 18. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 19. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. fiveable.me [fiveable.me]

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of 4-Aminobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations essential for the laboratory use of 4-Aminobenzonitrile (4-ABN). By consolidating critical data, outlining detailed experimental protocols for safety assessment, and visualizing key procedural and biological pathways, this document aims to equip researchers with the knowledge necessary to mitigate risks and ensure a safe working environment.

Section 1: Chemical and Physical Properties

This compound is a white to pale yellow crystalline powder.[1][2] A summary of its key physical and chemical properties is provided in Table 1. Understanding these properties is the first step in a thorough risk assessment.

| Property | Value | Reference(s) |

| Synonyms | 4-Cyanoaniline, p-Aminobenzonitrile | [1][2] |

| CAS Number | 873-74-5 | [1][3] |

| Molecular Formula | C₇H₆N₂ | [1][2] |

| Molecular Weight | 118.14 g/mol | [1][2] |

| Appearance | White to pale yellow crystalline powder | [1][2] |

| Melting Point | 83-85 °C | [3][4] |

| Boiling Point | 167 °C at 1 mmHg | [3] |

| Solubility | Partially soluble in water; Soluble in ethanol, acetone, ethyl acetate, dichloromethane, and chloroform. | [2][5] |

| Vapor Pressure | 0.00887 mmHg | [6] |

Section 2: Health Hazard Information

This compound is classified as a hazardous substance with acute toxicity if swallowed, in contact with skin, or if inhaled.[7][8] It is also a skin and eye irritant and is suspected of causing genetic defects.[7][8] A critical hazard associated with this compound is its potential to form methemoglobin, leading to cyanosis (a bluish discoloration of the skin due to deficient oxygenation of the blood).[1]

Summary of Toxicological Data

The following table summarizes the available quantitative toxicity data for this compound.

| Toxicity Endpoint | Value | Species | Reference(s) |

| LD50 (Oral) | 283 mg/kg | Rat | [1][3] |

| LD50 (Oral) | 168 mg/kg | Mouse | [1] |

| ATE (Dermal) | >200 mg/kg | - | [7] |

| ATE (Inhalation: dust/mist) | 1 mg/l/4h | - | [7] |

| Eye Irritation | Moderate | Rabbit | [1] |

ATE: Acute Toxicity Estimate; LD50: Lethal Dose, 50%

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram | Reference(s) |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | Danger | 💀 | [6][9] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin | Danger | 💀 | [7][8] |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled | Danger | 💀 | [7][8] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Warning | ❗ | [7][8][9] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | ❗ | [9][10] |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects | Danger | Gesundheitsgefahr | [7][8] |

| Hazardous to the Aquatic Environment, Chronic Hazard | 3 | H412: Harmful to aquatic life with long lasting effects | - | - | [7][8] |

Section 3: Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to minimizing exposure risk.

Handling

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][11]

-

Personal Hygiene: Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke in the work area.[3][9]

-

Dust Control: Minimize dust generation and accumulation.[1] Avoid breathing dust.[11][12]

-

Personal Contact: Avoid contact with eyes, skin, and clothing.[1]

Storage

-

Container: Keep the container tightly closed when not in use.[1][10]

-

Conditions: Store in a cool, dry, and well-ventilated area.[1][10] The substance is light-sensitive.[3]

-

Incompatibilities: Store away from incompatible substances such as acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[1][11]

Section 4: Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

| PPE Category | Specification | Reference(s) |

| Eye/Face Protection | Chemical safety goggles or a face shield. | [1][3] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat. | [1][3][12] |

| Respiratory Protection | A NIOSH-approved respirator is recommended if dust is generated or if working outside of a fume hood. | [1][12] |

Section 5: First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Measures | Reference(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [1][3] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [1][3] |

| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. Seek immediate medical attention. | [1][11] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [1][3] |

Accidental Release Measures

-

Small Spills: Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Avoid generating dust.[1]

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection.[10] Prevent the spill from entering drains or waterways.[3][10]

-

Cleanup: Clean the spill area thoroughly.[12]

Section 6: Disposal Considerations

This compound is considered hazardous waste.[12] All disposal practices must comply with local, regional, and national regulations.[12]

-

Waste Collection: Collect waste in a dedicated, clearly labeled, and sealed container.[12]

-

Disposal Method: Offer surplus and non-recyclable solutions to a licensed disposal company.[3] This may involve dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3]

Section 7: Experimental Protocols for Safety Assessment

The following are detailed methodologies for key toxicological assessments, based on OECD guidelines. These protocols are provided as a reference for understanding the basis of the toxicological data and for designing further safety studies if required.

Acute Oral Toxicity (Based on OECD Guideline 401)

-

Objective: To determine the acute oral toxicity (LD50) of this compound.

-

Test Animals: Healthy, young adult rodents (e.g., rats), all of the same sex for a given dose level.[13]

-

Procedure:

-

Fast the animals prior to dosing (food, but not water).

-

Administer this compound in a single dose by gavage. The substance should be dissolved or suspended in a suitable vehicle.

-

Use at least 5 animals per dose level.[13]

-

Observe the animals closely for the first few hours after dosing and then at least once daily for 14 days.[13]

-

Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Record the time of death if it occurs.

-

Weigh the animals at the start of the test and at least weekly thereafter.

-

Perform a gross necropsy on all animals at the end of the observation period.

-

-

Data Analysis: Calculate the LD50 value and its confidence limits using appropriate statistical methods.

Acute Dermal Toxicity (Based on OECD Guideline 402)

-

Objective: To determine the acute dermal toxicity of this compound.

-

Test Animals: Healthy, young adult animals (e.g., rats or rabbits) with healthy, intact skin.[14]

-

Procedure:

-

Clip the fur from the dorsal area of the trunk of the test animals.

-

Apply a single dose of this compound uniformly over an area that is approximately 10% of the total body surface area.

-

Hold the substance in contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[14]

-

Observe the animals for signs of toxicity and mortality for at least 14 days.[14]

-

Record all observations as in the oral toxicity study.

-

At the end of the test, remove any residual test substance.

-

Perform a gross necropsy on all animals.

-

-

Data Analysis: The results are used to classify the substance for acute dermal toxicity.[15]

Acute Inhalation Toxicity (Based on OECD Guideline 403)

-

Objective: To determine the acute inhalation toxicity of this compound.

-

Test Animals: Healthy, young adult rodents.[16]

-

Procedure:

-

Expose the animals to this compound as a dust or aerosol in a dynamic inhalation chamber for a fixed period, typically 4 hours.[6][16]

-

Use multiple concentrations to establish a dose-response relationship.[5]

-

Monitor and record the concentration of the test substance in the chamber.

-

Observe the animals during and after exposure for signs of toxicity.

-

The post-exposure observation period is at least 14 days.[5][16]

-

Record all clinical signs, body weight changes, and mortalities.

-

Perform a gross necropsy on all animals.

-

-

Data Analysis: Calculate the LC50 (median lethal concentration) and its confidence limits.[6]

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

-

Objective: To assess the potential of this compound to cause skin irritation or corrosion.

-

Test Animals: Healthy, young adult albino rabbits.[17]

-

Procedure:

-

Apply a small amount (0.5 g) of the test substance to a small area of clipped skin.[17]

-

Cover the application site with a gauze patch.

-

The exposure duration is typically 4 hours.[17]

-

After exposure, remove the patch and any residual substance.

-

Observe and grade the skin reactions (erythema and edema) at 1, 24, 48, and 72 hours after patch removal.[17]

-

-

Data Analysis: The mean scores for erythema and edema are used to classify the substance's irritation potential.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Objective: To determine the potential of this compound to cause eye irritation or corrosion.

-

Test Animals: Healthy, young adult albino rabbits.[18]

-

Procedure:

-

Apply a single dose of the test substance into the conjunctival sac of one eye of the animal. The other eye serves as a control.[18][19]

-

Do not wash the eye for at least 24 hours after instillation, unless a corrosive effect is immediately apparent.[19]

-

Examine the eyes at 1, 24, 48, and 72 hours after application.[18]

-

Score the reactions of the cornea, iris, and conjunctiva.

-

-

Data Analysis: The scores are used to classify the substance's eye irritation potential.

Section 8: Visualized Pathways and Workflows

Risk Assessment and Handling Workflow

The following diagram outlines a logical workflow for the risk assessment and safe handling of this compound in a laboratory setting.

Hypothetical Metabolic Activation Pathway

Aromatic amines, such as this compound, can undergo metabolic activation in the body, leading to the formation of reactive intermediates that can contribute to their toxicity. The following diagram illustrates a generalized pathway for this process.

By understanding and implementing the safety measures outlined in this guide, researchers can significantly reduce the risks associated with handling this compound, fostering a safer and more productive research environment.

References

- 1. oecd.org [oecd.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. oecd.org [oecd.org]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 6. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 7. oecd.org [oecd.org]

- 8. Metabolic activation of aromatic amines and azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. episkin.com [episkin.com]

- 10. nucro-technics.com [nucro-technics.com]

- 11. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 12. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. scribd.com [scribd.com]

- 15. oecd.org [oecd.org]

- 16. eurolab.net [eurolab.net]

- 17. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 18. oecd.org [oecd.org]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Technical Guide to Research-Grade 4-Aminobenzonitrile: Commercial Availability, Purity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzonitrile (CAS No. 873-74-5), also known as 4-cyanoaniline, is a pivotal intermediate in the synthesis of a wide array of organic molecules. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile group on a benzene (B151609) ring, makes it a versatile building block in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the commercial sources, typical purity levels, analytical methodologies for purity assessment, and key applications of this compound in a research and drug development context.

Commercial Sources and Typical Purity

This compound is readily available from numerous chemical suppliers catering to the research and pharmaceutical industries. The purity of commercially available this compound typically ranges from 98% to upwards of 99.9%, with the specific grade influencing its suitability for different applications. High-purity grades are essential for applications such as the synthesis of active pharmaceutical ingredients (APIs) where stringent quality control is paramount. Below is a summary of major suppliers and their offered purities.

| Supplier | Stated Purity | Analytical Method for Purity |

| Sigma-Aldrich (Merck) | ≥98% | Gas Chromatography (GC) |

| Thermo Fisher Scientific | 98% | Not specified on product page |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | Gas Chromatography (GC) |

| Alfa Aesar | 98+% | Not specified on product page |

| VWR | Varies by brand | Varies by brand |

| Molekula | >99% | Not specified on product page |

| Santa Cruz Biotechnology | ≥98% | Not specified on product page |

Experimental Protocols for Purity Determination

The purity of this compound is most commonly determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for impurity identification.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust method for assessing the purity of this compound and quantifying non-volatile impurities.

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Autosampler

-

Data acquisition and processing software

Reagents and Materials:

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade or deionized)

-

Phosphoric acid or other suitable buffer components (analytical grade)

-

This compound reference standard of known purity

-

Sample of this compound for analysis

Chromatographic Conditions (Typical):

-

Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% phosphoric acid, for peak shaping) is commonly used. A typical gradient might start at 20% acetonitrile and increase to 80% over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

-

Prepare a sample solution of the this compound to be tested at the same concentration.

-

Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography (GC) Method

GC is well-suited for analyzing the purity of this compound and identifying volatile or semi-volatile impurities.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Capillary column suitable for polar compounds (e.g., a wax-type column or a 5% phenyl-methylpolysiloxane column)

-

Autosampler

-

Data acquisition and processing software

Reagents and Materials:

-

High-purity carrier gas (e.g., helium, nitrogen, or hydrogen)

-